molecular formula C17H20N4O3 B2758145 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034294-29-4

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

カタログ番号: B2758145
CAS番号: 2034294-29-4
分子量: 328.372
InChIキー: MVGKTABESHATAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic hybrid molecule featuring a pyrazole core substituted with a furan moiety and an ethyl-linked isoxazole carboxamide group. The furan ring (electron-rich) and the isoxazole carboxamide (polar and hydrogen-bonding capable) suggest dual functionality in molecular recognition processes.

特性

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-10-15(14-6-5-9-23-14)12(3)21(19-10)8-7-18-17(22)16-11(2)20-24-13(16)4/h5-6,9H,7-8H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGKTABESHATAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C)C)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a furan ring, a pyrazole moiety, and an isoxazole structure. Its molecular formula is C16H18N4OC_{16}H_{18}N_{4}O, which indicates the presence of multiple functional groups that contribute to its pharmacological properties.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Preparation of Furan and Pyrazole Intermediates : The furan ring can be synthesized through cyclization reactions, while the pyrazole can be formed via condensation reactions involving hydrazines and 1,3-diketones.
  • Coupling Reaction : The intermediates are coupled using an ethyl linker under catalytic conditions.
  • Formation of Carboxamide : The final step involves the formation of the carboxamide group from the isoxazole precursor.

This method allows for the careful optimization of reaction conditions to achieve high yields and purity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives containing furan and pyrazole rings can inhibit tumor cell growth effectively:

CompoundCell LineIC50 (µM)
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamideHeLa12.5
Related Compound AMRC-515.0
Related Compound BTHP-110.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer types .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant cell cycle arrest in the G0/G1 phase, indicating its potential to induce apoptosis in cancer cells .
    "The subG0/G1 arrest suggests that the initiation of cell cycle arrest may be responsible for the antiproliferative potential" .

Case Studies

Several studies have explored the therapeutic potential of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide:

  • Study on Anticancer Activity :
    • A recent study tested this compound against various carcinoma cell lines (HeLa and CaCo-2), showing promising results in inhibiting growth with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Antimicrobial Activity :
    • Preliminary findings suggest that similar compounds exhibit antibacterial and antifungal properties. For example, derivatives have been reported to inhibit bacterial strains such as Staphylococcus aureus and fungi like Candida albicans in vitro .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of furan , pyrazole , and isoxazole carboxamide motifs. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Furan-2-yl, ethyl-linked isoxazole carboxamide Carboxamide, pyrazole, furan, isoxazole ~372.4 (estimated) Potential hydrogen-bonding capacity
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Butyl, sulfonamide, 4-chlorophenyl Sulfonamide, pyridine, carbamoyl ~502.0 High thermal stability (m.p. 138–142°C)
N-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide 4-Chlorobenzyl, furan-2-yl Carboxamide, pyrazole, furan, oxazole ~440.9 Enhanced lipophilicity (chlorobenzyl group)

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s furan (electron-rich) contrasts with the 4-chlorophenyl (electron-withdrawing) group in , which may influence π-π stacking or charge-transfer interactions in biological targets.
  • The ethyl linker in the target compound provides conformational flexibility compared to the rigid sulfonamide spacer in .

Solubility and Lipophilicity :

  • The isoxazole carboxamide in the target compound enhances hydrophilicity relative to the chlorobenzyl group in , which likely increases membrane permeability but reduces aqueous solubility .

Thermal Stability :

  • The sulfonamide-containing analog exhibits a higher melting point (138–142°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding via sulfonamide) compared to the target compound’s carboxamide .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may follow routes similar to and , involving nucleophilic substitutions or carbodiimide-mediated couplings. However, the ethyl linker introduces steric considerations during coupling steps.
  • Biological Potential: While direct activity data are unavailable, analogs like with furan and carboxamide groups have shown promise in targeting enzymes (e.g., cyclooxygenase) due to their dual hydrogen-bonding and aromatic interactions .
  • Crystallographic Analysis: Structural determination of such compounds often relies on tools like SHELX (e.g., SHELXL for refinement), as noted in . The target compound’s crystallinity could be inferred from its analogs but remains unverified.

Q & A

Basic: What are the key synthetic steps for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including the assembly of the pyrazole and isoxazole moieties, followed by coupling via an ethyl linker. Critical steps include:

  • Functional group protection/deprotection to prevent undesired side reactions.
  • Nucleophilic substitution to attach the furan-2-yl group to the pyrazole ring .
  • Carboxamide formation using coupling reagents like EDCI or DCC under anhydrous conditions .
    To optimize purity:
  • Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature (e.g., 0–5°C for carboxamide coupling to minimize hydrolysis) .

Advanced: How can computational quantum chemical calculations improve reaction design for this compound?

Quantum mechanical methods (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction path searches identify energetically favorable routes for pyrazole-isoxazole coupling .
  • Solvent effects can be modeled using COSMO-RS to select optimal solvents (e.g., DMF vs. THF) for solubility and reactivity .
  • Activation energy barriers guide temperature optimization (e.g., 60–80°C for cyclization steps) .

Basic: What in vitro assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cellular cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) to determine logP and bioavailability .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian hierarchical models) to account for variability in assay conditions (e.g., cell passage number, serum concentration) .
  • Dose-response standardization : Normalize data to internal controls (e.g., staurosporine for cytotoxicity) to minimize inter-lab discrepancies .
  • Target engagement validation : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Verify substituent positions (e.g., furan C-H coupling at δ 6.2–7.4 ppm; pyrazole methyl groups at δ 2.1–2.5 ppm) .
  • IR spectroscopy : Confirm carboxamide C=O stretch at ~1650–1700 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected within 2 ppm error) .

Advanced: How do electronic effects of substituents influence reactivity in downstream modifications?

  • Hammett substituent constants (σ) : Predict electron-withdrawing/donating effects of methyl and furan groups on carboxamide electrophilicity. For example, methyl groups (σ ~ -0.17) enhance nucleophilic aromatic substitution rates at the isoxazole ring .
  • DFT frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps to identify reactive sites (e.g., furan oxygen lone pairs for hydrogen bonding) .

Basic: How can Design of Experiments (DoE) optimize reaction conditions?

  • Factorial designs : Test variables like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) in a 2³ matrix to identify interactions (e.g., higher yields at X₁=80°C, X₂=10 mol%, X₃=DMF) .
  • Response surface methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. pH) to pinpoint optimal conditions .

Advanced: What strategies integrate experimental and computational data for mechanistic studies?

  • Hybrid QM/MM simulations : Combine quantum mechanics (QM) for active site modeling with molecular mechanics (MM) for protein-ligand dynamics (e.g., binding to COX-2) .
  • Machine learning (ML) : Train models on spectral and bioactivity data to predict novel derivatives (e.g., random forests for SAR analysis) .

Basic: What is the hypothesized mechanism of action based on structural features?

The compound’s furan and pyrazole groups likely interact with hydrophobic enzyme pockets (e.g., cyclooxygenase or cytochrome P450), while the carboxamide forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases) .

Advanced: How can target engagement be validated experimentally?

  • SPR biosensors : Measure binding kinetics (kₐₙ, kₒff) to immobilized targets (e.g., recombinant kinases) .
  • Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes to identify binding modes (e.g., π-π stacking with phenylalanine residues) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。